molecular formula C26H19BrIN3O B3233205 6-Bromo-3-iodo-5-methoxy-1-trityl-1H-pyrazolo[4,3-b]pyridine CAS No. 1351813-62-1

6-Bromo-3-iodo-5-methoxy-1-trityl-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B3233205
CAS No.: 1351813-62-1
M. Wt: 596.3 g/mol
InChI Key: JYQLTWGUAPCEOD-UHFFFAOYSA-N
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Description

6-Bromo-3-iodo-5-methoxy-1-trityl-1H-pyrazolo[4,3-b]pyridine is a halogenated heterocyclic compound featuring a fused pyrazole-pyridine core. Key structural attributes include:

  • Substituents: A bromine atom at position 6, an iodine atom at position 3, and a methoxy group at position 3.
  • Protective Group: A trityl (triphenylmethyl) group at position 1, which confers steric bulk and enhances solubility in organic solvents .
  • Molecular Formula: C26H20BrIN3O (calculated based on structural analogs).

The compound’s reactivity is influenced by the electron-withdrawing halogens (Br, I) and the electron-donating methoxy group, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions. The trityl group stabilizes the molecule during synthesis but requires deprotection for further functionalization .

Properties

IUPAC Name

6-bromo-3-iodo-5-methoxy-1-tritylpyrazolo[4,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19BrIN3O/c1-32-25-21(27)17-22-23(29-25)24(28)30-31(22)26(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQLTWGUAPCEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=N1)C(=NN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19BrIN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401147053
Record name 1H-Pyrazolo[4,3-b]pyridine, 6-bromo-3-iodo-5-methoxy-1-(triphenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401147053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351813-62-1
Record name 1H-Pyrazolo[4,3-b]pyridine, 6-bromo-3-iodo-5-methoxy-1-(triphenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351813-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-b]pyridine, 6-bromo-3-iodo-5-methoxy-1-(triphenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401147053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-iodo-5-methoxy-1-trityl-1H-pyrazolo[4,3-b]pyridine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolopyridine core, followed by the introduction of bromine, iodine, and methoxy groups through electrophilic substitution reactions. The trityl group is usually added in the final step to protect the nitrogen atom in the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-iodo-5-methoxy-1-trityl-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The bromine and iodine atoms can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydrogenated pyrazolopyridine derivatives.

    Substitution: Formation of substituted pyrazolopyridine derivatives with various functional groups.

Scientific Research Applications

6-Bromo-3-iodo-5-methoxy-1-trityl-1H-pyrazolo[4,3-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in cancer research as a kinase inhibitor.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-Bromo-3-iodo-5-methoxy-1-trityl-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to the active sites of these targets, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the desired biological effects. For example, as a kinase inhibitor, it can block the phosphorylation of proteins, thereby affecting cell signaling and proliferation.

Comparison with Similar Compounds

6-Bromo-1H-pyrazolo[4,3-b]pyridine (CAS 1150617-54-1)

  • Key Differences : Lacks the 3-iodo, 5-methoxy, and 1-trityl substituents.
  • Reactivity: The absence of iodine limits its utility in heavy metal-catalyzed reactions. Without the trityl group, it is less soluble in nonpolar solvents and more prone to oxidation .
  • Applications : Primarily used as a precursor for anticancer and antimicrobial agents due to its simpler substitution pattern .

5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine (CAS 1956379-02-4)

  • Key Differences : Bromination at positions 5 and 7 instead of 6 and 3.
  • Electronic Effects : The dual bromine atoms increase electron deficiency, enhancing electrophilic substitution rates but reducing stability under basic conditions .
  • Synthetic Utility : Preferred for constructing symmetric polyhalogenated scaffolds in material science .

Heterocyclic Derivatives with Varied Core Structures

6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine

  • Core Difference : Replaces the pyrazole ring with an imidazole ring.
  • Electronic Properties : The imidazole nitrogen enhances π-π stacking interactions, making this compound a stronger binder to DNA and proteins .
  • Bioactivity : Demonstrates higher antitumor potency compared to pyrazolo-pyridines due to improved cellular uptake .

3-(4-Chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine (CAS 303151-99-7)

  • Key Differences : Features trifluoromethyl and chlorophenyl groups instead of halogens and methoxy.
  • Physicochemical Properties : The trifluoromethyl groups increase lipophilicity (logP ≈ 4.2) and metabolic stability, making it a lead compound in agrochemical research .

Compounds with Alternative Protecting Groups

6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine (CAS 1416712-91-8)

  • Protecting Group : Uses a tetrahydropyranyl (THP) group instead of trityl.
  • Synthetic Advantages : THP is easier to remove under mild acidic conditions but offers less steric protection during reactions .
  • Yield Comparison : THP-protected derivatives typically achieve 70–80% yields in Suzuki couplings, whereas trityl-protected analogs require harsher conditions but achieve >90% purity .

Reactivity in Cross-Coupling Reactions

  • Iodine vs. Bromine : The 3-iodo substituent in the target compound undergoes Stille couplings 5–10× faster than brominated analogs due to lower bond dissociation energy .
  • Trityl Group Stability : Protects the N1 position from undesired side reactions in palladium-catalyzed transformations, as demonstrated in the synthesis of kinase inhibitors .

Biological Activity

6-Bromo-3-iodo-5-methoxy-1-trityl-1H-pyrazolo[4,3-b]pyridine is a member of the pyrazolopyridine family, notable for its complex structure that includes bromine, iodine, and methoxy functional groups. This compound has garnered attention due to its potential biological activities, particularly in cancer research and enzyme inhibition.

Chemical Structure and Properties

The compound's structure is characterized by:

  • Bromine and Iodine Atoms : These halogens enhance the compound's reactivity.
  • Methoxy Group : Contributes to the compound's stability and potential biological activity.
  • Trityl Group : Protects the nitrogen atom in the pyrazole ring, enhancing stability.

The biological activity of 6-Bromo-3-iodo-5-methoxy-1-trityl-1H-pyrazolo[4,3-b]pyridine is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can inhibit various cellular pathways, leading to significant biological effects. Notably, it has been identified as a potential kinase inhibitor , blocking protein phosphorylation, which is crucial for cell signaling and proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[4,3-b]pyridines. The compound shows:

  • Antiproliferative Effects : Significant activity against various human cancer cell lines.
  • Induction of Apoptosis : Promotes programmed cell death in cancer cells.
  • Inhibition of Angiogenesis : Prevents the formation of new blood vessels that tumors need for growth.

In vivo studies have demonstrated that derivatives of this compound can inhibit tumor growth without systemic toxicity, targeting only the tumor cells while sparing normal cells .

Enzyme Inhibition

The compound also exhibits inhibitory activity against several enzymes:

  • Kinases : Inhibition of specific kinases involved in cancer progression.
  • Phosphodiesterase : Potential applications in treating inflammatory diseases due to its ability to inhibit phosphodiesterase enzymes.

Structure-Activity Relationship (SAR)

A detailed analysis of various derivatives has shown that modifications at specific positions on the pyrazolopyridine scaffold can significantly enhance biological activity. For instance, compounds with specific substitutions at positions 3 and 5 have demonstrated improved potency against cancer cell lines .

CompoundIC50 (µM)Activity
6-Bromo-3-iodo-5-methoxy0.75 - 4.15Antiproliferative
Other DerivativesVariesEnzyme Inhibition

Case Studies

  • In Vitro Studies : A series of pyrazolo[4,3-b]pyridine derivatives were tested against human cancer cell lines such as HeLa and HCT116. The most potent compounds exhibited IC50 values in the low micromolar range, indicating strong antiproliferative effects .
  • In Vivo Evaluation : Animal models showed that selected derivatives could inhibit tumor growth effectively without affecting normal tissue or immune function .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-3-iodo-5-methoxy-1-trityl-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 2
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6-Bromo-3-iodo-5-methoxy-1-trityl-1H-pyrazolo[4,3-b]pyridine

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